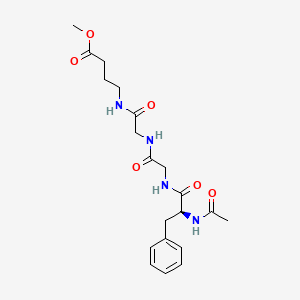
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is a synthetic compound with the molecular formula C20H28N4O6 It is known for its complex structure, which includes an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The process often includes:
Acetylation: The phenylalanine residue is acetylated using acetic anhydride in the presence of a base such as pyridine.
Peptide Bond Formation: The glycyl group is introduced through peptide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Methoxy-oxobutyl Side Chain Addition: The methoxy-oxobutyl group is added via an esterification reaction, using methoxyacetic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding protected amino acids and deprotecting them as needed. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and high-yield production.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
科学的研究の応用
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in modulating biological pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylated phenylalanine residue may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The methoxy-oxobutyl side chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: An acetylated amino acid used in peptide synthesis.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
N-Acetyl-L-alanine: Another acetylated amino acid with different side chain properties.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is unique due to its combination of an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
特性
CAS番号 |
827612-06-6 |
|---|---|
分子式 |
C20H28N4O6 |
分子量 |
420.5 g/mol |
IUPAC名 |
methyl 4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]butanoate |
InChI |
InChI=1S/C20H28N4O6/c1-14(25)24-16(11-15-7-4-3-5-8-15)20(29)23-13-18(27)22-12-17(26)21-10-6-9-19(28)30-2/h3-5,7-8,16H,6,9-13H2,1-2H3,(H,21,26)(H,22,27)(H,23,29)(H,24,25)/t16-/m0/s1 |
InChIキー |
SZPVQSMQIYIOBS-INIZCTEOSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
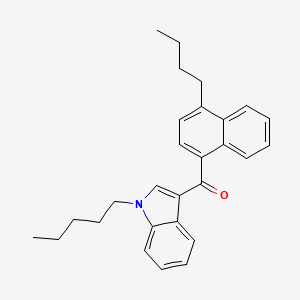
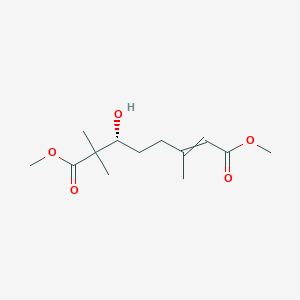
![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
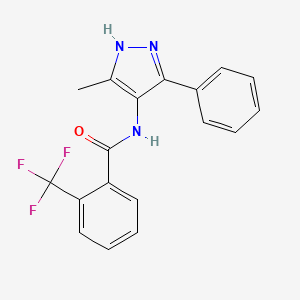
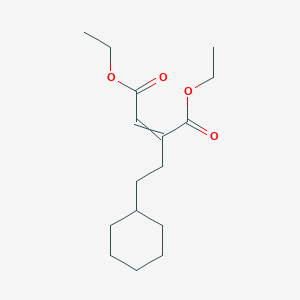
![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)

![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)


